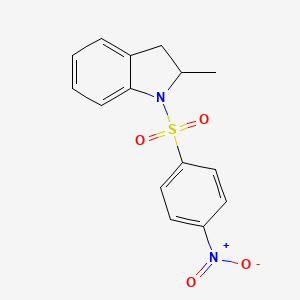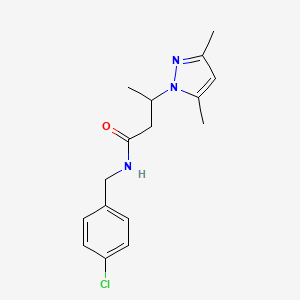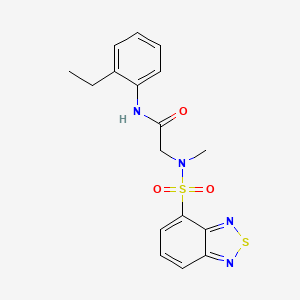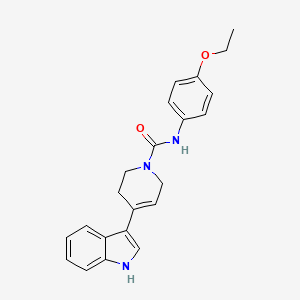
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole works by inhibiting the interaction between p53 and MDM2, which is critical for the regulation of p53. When p53 is activated, it can induce cell cycle arrest or apoptosis, preventing the development of cancer. However, MDM2 can bind to p53 and inhibit its activity, allowing cancer cells to proliferate. By inhibiting the p53-MDM2 interaction, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can also inhibit the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is its potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has some limitations in lab experiments, including its low solubility and stability in aqueous solutions. This can make it difficult to administer and study in vivo.
Orientations Futures
There are several future directions for the development of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole and related compounds. One area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, to improve its efficacy and reduce its toxicity. Another area is the identification of biomarkers that can predict the response to 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, allowing for personalized cancer therapy. Finally, there is potential for the development of combination therapies that incorporate 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole with other cancer drugs, to enhance its antitumor activity.
Méthodes De Synthèse
The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylindole to form the corresponding sulfonamide. This intermediate is then reduced to the corresponding sulfonamide hydrazine, which is further reacted with the appropriate aldehyde to form the final product. The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity, making it a viable candidate for further development.
Applications De Recherche Scientifique
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-11-10-12-4-2-3-5-15(12)16(11)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYXIFAVSLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)